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Introduction
Locked Nucleic Acid (LNA) is a class of nucleic acid analogues where the ribose ring is

conformationally "locked" by a methylene bridge connecting the 2'-oxygen and the 4'-carbon.[1]

[2] This structural constraint pre-organizes the sugar into a C3'-endo (RNA-like) conformation,

leading to a significant increase in the thermal stability of duplexes with complementary DNA

and RNA strands.[3] LNA-DNA mixmer oligonucleotides, which are chimeric sequences

containing both LNA and DNA monomers, are powerful tools in various research and

therapeutic applications.[3][4] They offer enhanced hybridization affinity, specificity, and

nuclease resistance compared to standard DNA oligonucleotides.[4][5]

These application notes provide a comprehensive overview and detailed protocols for the

synthesis, purification, and characterization of LNA-DNA mixmer oligonucleotides using

automated solid-phase phosphoramidite chemistry.

Key Features of LNA-DNA Mixmers
Enhanced Hybridization Affinity: LNA modifications significantly increase the melting

temperature (Tm) of oligonucleotide duplexes, typically by +2 to +10°C per LNA monomer.[3]

Improved Specificity: The high binding affinity allows for excellent discrimination between

perfectly matched and mismatched target sequences.[2]
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Increased Nuclease Resistance: The locked structure provides resistance to degradation by

nucleases.[4]

Compatibility with Standard Synthesis: LNA phosphoramidites are compatible with standard

DNA synthesis protocols and automated synthesizers, requiring only minor modifications.[2]

[5][6]

Versatility: LNA monomers can be strategically incorporated into a DNA sequence to create

"mixmers" with tailored properties for various applications, including antisense

oligonucleotides, siRNAs, probes for qPCR, and diagnostics.[3]

Synthesis of LNA-DNA Mixmer Oligonucleotides
LNA-DNA mixmers are synthesized using the well-established solid-phase phosphoramidite

method on an automated DNA synthesizer.[7] The process involves the sequential addition of

protected DNA and LNA phosphoramidite monomers to a growing oligonucleotide chain

attached to a solid support.[7][8]

Experimental Workflow for LNA-DNA Mixmer Synthesis

Start: Solid Support Preparation Automated Solid-Phase Synthesis
(Cyclic Process)

Initiation Cleavage from Solid SupportCompletion of Synthesis Base and Phosphate Deprotection Purification (e.g., HPLC) Quality Control (LC-MS, CE)Purified Product Final LNA-DNA Mixmer OligonucleotideQC Passed

Click to download full resolution via product page

Caption: Automated solid-phase synthesis workflow for LNA-DNA mixmer oligonucleotides.

Protocol: Automated Solid-Phase Synthesis
This protocol outlines the steps for synthesizing an LNA-DNA mixmer oligonucleotide on a

standard automated DNA synthesizer.

1. Reagent Preparation:
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Phosphoramidites: Dissolve DNA and LNA phosphoramidites in anhydrous acetonitrile to the

concentration recommended by the synthesizer manufacturer (typically 0.05-0.15 M). Note

that some LNA phosphoramidites, like 5-Me-Bz-C-LNA, may require a mixture of acetonitrile

and tetrahydrofuran (THF) for complete dissolution.[2]

Activator: Prepare a solution of a suitable activator, such as 5-ethylthio-1H-tetrazole (ETT) or

dicyanoimidazole (DCI), in anhydrous acetonitrile.

Other Reagents: Ensure fresh solutions of capping reagents (e.g., acetic anhydride and N-

methylimidazole), an oxidizing agent (e.g., iodine in THF/water/pyridine), and a detritylation

reagent (e.g., trichloroacetic acid in dichloromethane) are loaded onto the synthesizer.

2. Synthesis Cycle: The synthesis proceeds through a series of repeated cycles for each

monomer addition. The key steps in each cycle are:

Detritylation: Removal of the 5'-dimethoxytrityl (DMT) protecting group from the growing

oligonucleotide chain.

Coupling: Activation of the incoming DNA or LNA phosphoramidite by the activator and its

subsequent reaction with the free 5'-hydroxyl group of the growing chain. Note: LNA

phosphoramidites are more sterically hindered than DNA phosphoramidites and thus require

a longer coupling time.[2][6]

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion

mutants (n-1 sequences).

Oxidation: Conversion of the unstable phosphite triester linkage to a more stable phosphate

triester linkage. A longer oxidation time may be beneficial when incorporating LNA

monomers.[6]
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Synthesis Cycle Step Typical Reagent
Key Parameter
Modification for LNA

Detritylation
Trichloroacetic acid (TCA) in

Dichloromethane (DCM)
Standard conditions

Coupling
DNA/LNA Phosphoramidite +

Activator (e.g., ETT, DCI)

Increased coupling time (e.g.,

180-250 seconds)[2]

Capping
Acetic Anhydride and N-

Methylimidazole
Standard conditions

Oxidation Iodine solution
Slightly longer oxidation time

may be required[6]

Table 1: Modified Synthesis Cycle Parameters for LNA Monomer Incorporation.

Quantitative Data: Coupling Efficiency and Yield
The coupling efficiency of each step is critical for the overall yield and purity of the final

oligonucleotide.[9][10]

Parameter
Typical Value for
DNA Synthesis

Typical Value for
LNA Synthesis

Factors Influencing
the Parameter

Average Stepwise

Coupling Efficiency
>99% >98%

Anhydrous conditions,

fresh reagents,

optimized coupling

time.[10]

Overall Theoretical

Yield (for a 20-mer)

~82% (at 99%

efficiency)

~66% (at 98%

efficiency)

Length of the

oligonucleotide,

average coupling

efficiency.[11][12]

Final Yield (after

purification)

Varies significantly

(e.g., 5-60 OD units

for 1 µmol scale)

Generally comparable

to or slightly lower

than DNA

Purity requirements,

sequence

composition,

modifications.[11][12]
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Table 2: Comparison of Synthesis Parameters for DNA and LNA-DNA Mixmers.

Post-Synthesis Processing
Protocol: Cleavage and Deprotection
1. Cleavage from Solid Support:

After the final synthesis cycle, the solid support is treated with a cleavage reagent to release

the oligonucleotide.

2. Base and Phosphate Deprotection:

The protecting groups on the nucleobases and the phosphate backbone are removed.

A common method is to use concentrated aqueous ammonia or a mixture of ammonia and

methylamine (AMA).[13]

Caution: When using Me-Bz-C-LNA, avoid using methylamine for deprotection as it can lead

to an N4-methyl modification.[2]

Step Reagent Temperature Duration

Cleavage &

Deprotection

Concentrated

Aqueous Ammonia
55°C 8-16 hours

Cleavage &

Deprotection (AMA)

Ammonium

Hydroxide/Methylamin

e (1:1)

65°C 15-30 minutes

Table 3: Common Deprotection Conditions.

Workflow for Post-Synthesis Processing
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Caption: Post-synthesis processing and purification workflow.
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Purification and Quality Control
Purification of the crude oligonucleotide is essential to remove truncated sequences, residual

protecting groups, and other impurities.

Protocol: Reverse-Phase High-Performance Liquid
Chromatography (RP-HPLC)
RP-HPLC is a widely used method for purifying oligonucleotides, often with the 5'-DMT group

retained ("DMT-on") for better separation of the full-length product from failure sequences.

1. DMT-on Purification:

Column: A reverse-phase column (e.g., C18).

Mobile Phase A: Aqueous buffer (e.g., 0.1 M triethylammonium acetate (TEAA), pH 7.0).

Mobile Phase B: Acetonitrile.

Gradient: A linear gradient of increasing acetonitrile concentration is used to elute the

oligonucleotides. The DMT-on full-length product is more hydrophobic and elutes later than

the DMT-off failure sequences.

Fraction Collection: The peak corresponding to the DMT-on product is collected.

2. Detritylation of Purified Oligo:

The collected DMT-on fraction is treated with an acid (e.g., 80% acetic acid) to remove the

DMT group.

3. Desalting:

The final purified oligonucleotide is desalted using methods like ethanol precipitation or size-

exclusion chromatography.

Quality Control
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The purity and identity of the final LNA-DNA mixmer should be confirmed using analytical

techniques.

Analytical Method Purpose Typical Results

Analytical RP-HPLC Assess purity
A single major peak for the full-

length product.

Liquid Chromatography-Mass

Spectrometry (LC-MS)
Confirm identity and mass

The observed molecular

weight should match the

calculated molecular weight.

[14][15]

Capillary Electrophoresis (CE) Assess purity and size
A sharp, single peak indicating

a homogeneous product.

Table 4: Quality Control Methods for LNA-DNA Mixmer Oligonucleotides.

Conclusion
The synthesis of LNA-DNA mixmer oligonucleotides is a robust and reproducible process using

standard automated solid-phase phosphoramidite chemistry with minor modifications.[2][4] By

optimizing coupling times for LNA monomers and following established protocols for

deprotection and purification, high-quality LNA-DNA mixmers can be reliably produced for a

wide range of applications in research, diagnostics, and drug development. Careful quality

control is essential to ensure the integrity and purity of the final product.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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